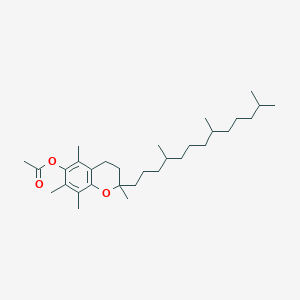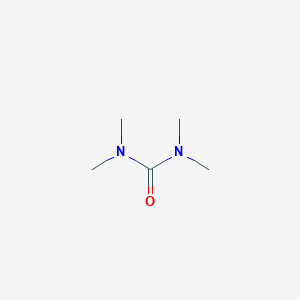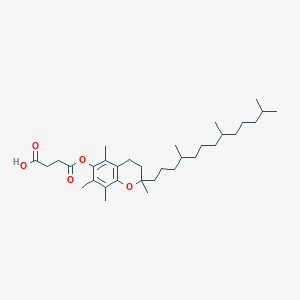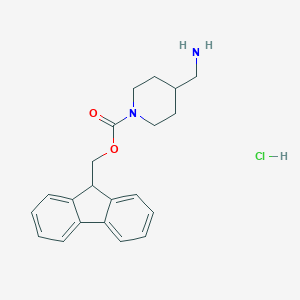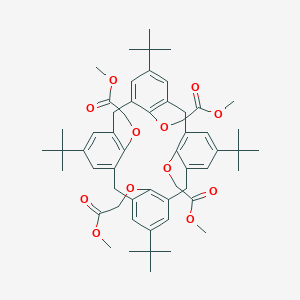
(Ethoxymethyl)benzene
Übersicht
Beschreibung
(Ethoxymethyl)benzene, also known as benzyl ethyl ether, is an organic compound with the molecular formula C₉H₁₂O. It is a colorless liquid with a pleasant aromatic odor. This compound is used in various chemical processes and has significant applications in both industrial and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Ethoxymethyl)benzene can be synthesized through the Williamson ether synthesis, which involves the reaction of benzyl chloride with sodium ethoxide. The reaction typically occurs under reflux conditions in an anhydrous solvent such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic etherification of benzyl alcohol with ethanol. This process often employs acidic catalysts such as sulfuric acid or zeolites to facilitate the reaction .
Analyse Chemischer Reaktionen
Reaktionstypen: (Ethoxymethyl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Benzaldehyd oxidiert werden.
Reduktion: Die Reduktion von (Ethoxymethyl)benzol kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu Benzylalkohol führen.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethoxygruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in Ethanol.
Hauptprodukte:
Oxidation: Benzaldehyd.
Reduktion: Benzylalkohol.
Substitution: Verschiedene substituierte Benzyl-ether, abhängig vom verwendeten Nukleophil[][3].
Wissenschaftliche Forschungsanwendungen
(Ethoxymethyl)benzol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Lösungsmittel und Zwischenprodukt in der organischen Synthese eingesetzt.
Biologie: Es dient als Reagenz bei der Synthese biologisch aktiver Verbindungen.
Medizin: Es ist an der Herstellung von Arzneimitteln und Arzneistoff-Freisetzungssystemen beteiligt.
Industrie: Es wird bei der Herstellung von Duftstoffen, Aromen und anderen Feinchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (Ethoxymethyl)benzol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Bei Oxidationsreaktionen wirkt es als Substrat für Oxidationsmittel, was zur Bildung von Benzaldehyd führt. Bei Reduktionsreaktionen dient es als Substrat für Reduktionsmittel, wodurch Benzylalkohol entsteht. Die beteiligten Wege umfassen Elektronentransfer und nukleophile Angriffe .
Ähnliche Verbindungen:
Benzyl-methylether: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Ethylgruppe.
Benzyl-propylether: Ähnliche Struktur, aber mit einer Propylgruppe anstelle einer Ethylgruppe.
Benzyl-butylether: Ähnliche Struktur, aber mit einer Butylgruppe anstelle einer Ethylgruppe.
Einzigartigkeit: (Ethoxymethyl)benzol ist aufgrund seiner spezifischen Reaktivität und Anwendungen in verschiedenen chemischen Prozessen einzigartig. Seine Ethoxygruppe verleiht im Vergleich zu anderen Benzyl-ethern besondere chemische Eigenschaften, was es in bestimmten synthetischen und industriellen Anwendungen wertvoll macht .
Wirkmechanismus
The mechanism of action of (ethoxymethyl)benzene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of benzaldehyde. In reduction reactions, it serves as a substrate for reducing agents, yielding benzyl alcohol. The pathways involved include electron transfer and nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Benzyl methyl ether: Similar structure but with a methyl group instead of an ethyl group.
Benzyl propyl ether: Similar structure but with a propyl group instead of an ethyl group.
Benzyl butyl ether: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: (Ethoxymethyl)benzene is unique due to its specific reactivity and applications in various chemical processes. Its ethoxy group provides distinct chemical properties compared to other benzyl ethers, making it valuable in specific synthetic and industrial applications .
Eigenschaften
IUPAC Name |
ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZDYVDTMMLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060230 | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a powerful, fruity, rather sharp aroma | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 30.00 mm Hg | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.951 (20°) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-30-0 | |
| Record name | Benzyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl ethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y0D90XR7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features and spectroscopic characteristics of (ethoxymethyl)benzene derivatives found in natural products?
A1: this compound often appears as a structural motif in various naturally occurring bromophenols. For example, 3-bromo-4-[3-bromo-4,5-dihydroxybenzyl] -5-(ethoxymethyl) benzene-1,2-diol, isolated from the red alga Polysiphonia urceolata [], exemplifies this pattern. These compounds are typically characterized using spectroscopic techniques such as UV, IR, MS, 1H and 13C NMR, and 2D NMR [, ].
Q2: Can you describe the synthesis and biological activity of bromophenol derivatives containing the this compound moiety?
A2: Researchers have successfully synthesized 3,4‐dibromo‐5‐(2,3‐dibromo‐4,5‐dihydroxybenzyl)‐6‐this compound‐1,2‐diol (compound 3 in the cited study []). This bromophenol, along with other synthesized derivatives, exhibited inhibitory activity against human carbonic anhydrase (CA) isoforms I and II. These enzymes play a crucial role in pH regulation. Interestingly, compound 3 showed stronger inhibitory activity against hCA I than the clinically used acetazolamide [].
Q3: How does the presence of an this compound group influence the chemical reactivity of a molecule?
A3: Research suggests that the this compound group can participate in intramolecular interactions that influence a molecule's overall conformation and stability. For instance, in the crystal structure of 1,4-bis[(diphenylphosphineoxide)methyl] - 2,5 - bis (ethoxymethyl) benzene, weak hydrogen bonds were observed between the diphenylphosphine oxide and the ethoxymethyl substituents []. These interactions can impact the molecule's stability and potentially influence its interactions with biological targets.
Q4: Are there analytical methods to detect this compound derivatives in complex matrices?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to detect this compound derivatives, specifically Benzoyl-2-ethoxymethyl benzene, in complex matrices like cattle dung []. This approach highlights the potential of GC-MS in monitoring the presence of these compounds in environmental samples, contributing to our understanding of their fate and potential impact.
Q5: What are the future directions for research on this compound derivatives?
A5: Further investigation is needed to fully elucidate the structure-activity relationships of this compound-containing compounds, especially regarding their carbonic anhydrase inhibition and potential antioxidant activities [, ]. Exploring the impact of structural modifications on their activity, potency, and selectivity will be crucial. Additionally, research focusing on their environmental fate, degradation pathways, and potential toxicological effects is essential to ensure their safe and sustainable use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
